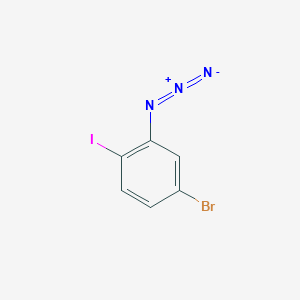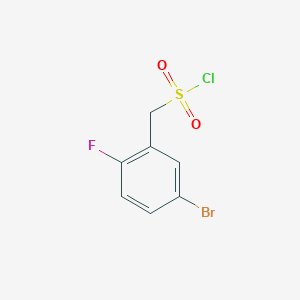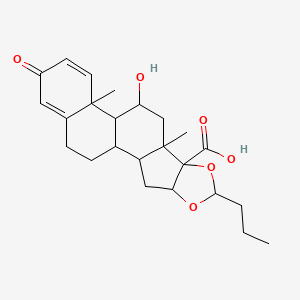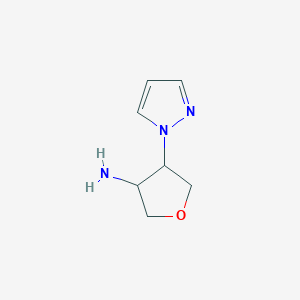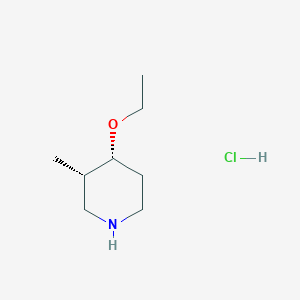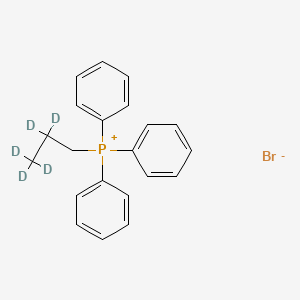
n-Propyltriphenylphosphonium-d5 Bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-Propyltriphenylphosphonium-d5 Bromide is a stable isotope-labeled compound with the molecular formula C21H17D5BrP and a molecular weight of 390.32. It is an intermediate in the synthesis of Eicosapentaenoic Acid-d5, an important polyunsaturated fatty acid in the marine food chain. This compound is used in various scientific research applications, particularly in metabolic research, environmental studies, and clinical diagnostics.
准备方法
The synthesis of n-Propyltriphenylphosphonium-d5 Bromide typically involves the reaction of triphenylphosphine with n-propyl bromide in the presence of a deuterium source. The reaction conditions include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature.
Catalyst: A base such as potassium carbonate may be used to facilitate the reaction.
Industrial production methods are similar but are scaled up to meet the demand for research and commercial purposes. The process involves strict control of reaction parameters to ensure high purity and yield.
化学反应分析
n-Propyltriphenylphosphonium-d5 Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can be used in coupling reactions to form new carbon-phosphorus bonds.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
n-Propyltriphenylphosphonium-d5 Bromide has several scientific research applications:
Metabolic Research: It is used as a stable isotope-labeled compound to study metabolic pathways in vivo.
Environmental Studies: It serves as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening.
Organic Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis.
作用机制
The mechanism of action of n-Propyltriphenylphosphonium-d5 Bromide involves its role as an intermediate in various chemical reactions. It interacts with molecular targets through nucleophilic substitution, coupling, and other reactions. The pathways involved include the formation of new carbon-phosphorus bonds and the incorporation of deuterium into metabolic pathways.
相似化合物的比较
Similar compounds to n-Propyltriphenylphosphonium-d5 Bromide include:
Triphenylpropylphosphonium Bromide: Similar in structure but without the deuterium labeling.
Bromo(propyl)triphenylphosphorane: Another variant with slight structural differences.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly useful for metabolic and environmental studies.
属性
分子式 |
C21H22BrP |
|---|---|
分子量 |
390.3 g/mol |
IUPAC 名称 |
2,2,3,3,3-pentadeuteriopropyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C21H22P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,2,18H2,1H3;1H/q+1;/p-1/i1D3,2D2; |
InChI 键 |
XMQSELBBYSAURN-LUIAAVAXSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
规范 SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


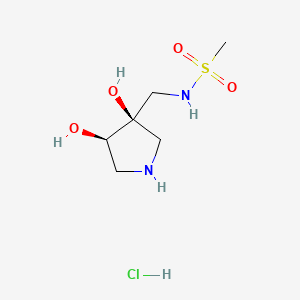

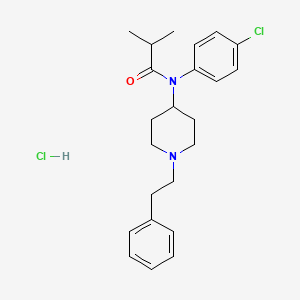
![3-[(Prop-2-yn-1-yl)carbamoyl]benzoic acid](/img/structure/B12312314.png)
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione](/img/structure/B12312322.png)

